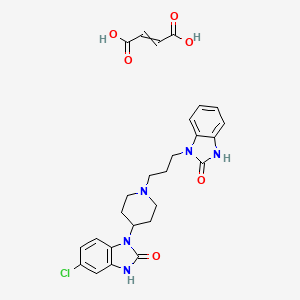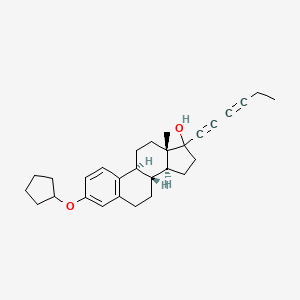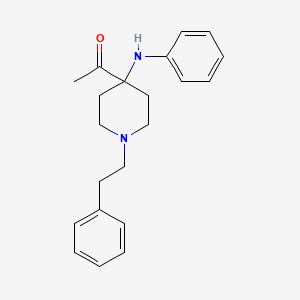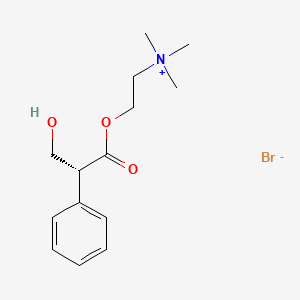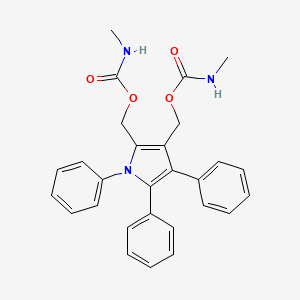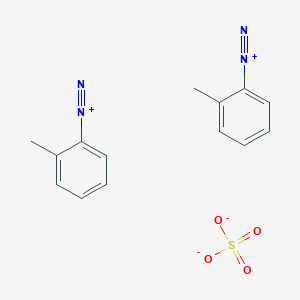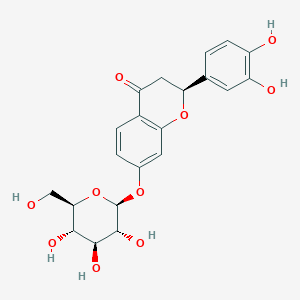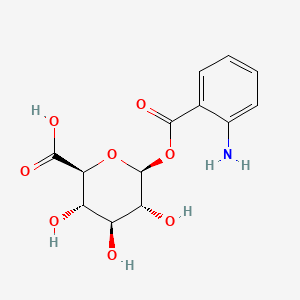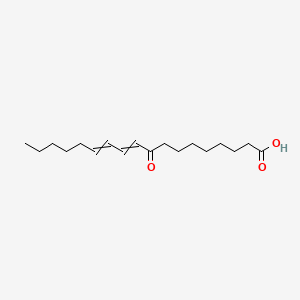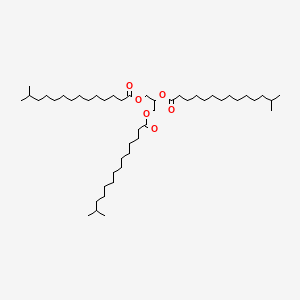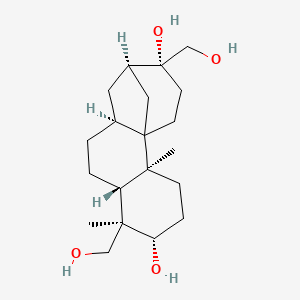
3-Epiaphidicolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An antiviral antibiotic produced by Cephalosporium aphidicola and other fungi. It inhibits the growth of eukaryotic cells and certain animal viruses by selectively inhibiting the cellular replication of DNA polymerase II or the viral-induced DNA polymerases. The drug may be useful for controlling excessive cell proliferation in patients with cancer, psoriasis or other dermatitis with little or no adverse effect upon non-multiplying cells.
Aplicaciones Científicas De Investigación
Neuropharmacological Activities
- A study by Patro, Bhattamisra, & Mohanty (2016) investigated the effects of ethyl acetate extract of Mimosa pudica leaves on anxiety, depression, and memory in mice. The extract showed significant anti-anxiety and anti-depressant activities, suggesting potential applications in neuropharmacology.
Cardiac Research
- Research by Allon et al. (2005) explored the long-term cardiac effects of sarin vapor exposure in rats. Findings revealed significant changes in cardiac parameters, contributing to our understanding of cardiac response to toxic substances.
Pharmacological Characterization of Compounds
- Colestock et al. (2018) conducted a study on new psychoactive substances, including dissociative anesthetics 3-MeO-PCMo. This research provides insights into the pharmacological profiles of novel compounds, which can inform future drug development.
Neuroprotective and Memory Enhancing Effects
- Duyu et al. (2020) examined the effects of Mimosa pudica in Parkinson’s Disease and suggested that the plant could modulate neuroactive ligand receptor interaction, with implications for memory improvement in neurodegenerative diseases (Duyu, Khanal, Khatib, & Patil, 2020).
Hepatoprotective Properties
- Sobeh et al. (2017) investigated the antioxidant and hepatoprotective properties of Senna singueana bark extract. Their findings suggest potential applications in treating liver diseases and aging-related degenerative diseases (Sobeh, Mahmoud, Hasan, Cheng, El-Shazly, & Wink, 2017).
Translational Research in Epidemiology
- Khoury, Gwinn, & Ioannidis (2010) discussed the role of epidemiology in translating scientific discoveries into public health impact, highlighting the importance of integrating epidemiological research in the development of healthcare interventions and policies (Khoury, Gwinn, & Ioannidis, 2010).
Epigenetics in Cancer Research
- A review by Boumber & Issa (2011) focused on epigenetics in cancer, discussing the potential of epigenetic drugs for cancer treatment and the challenges faced in this area of research (Boumber & Issa, 2011).
Propiedades
Número CAS |
52645-92-8 |
|---|---|
Nombre del producto |
3-Epiaphidicolin |
Fórmula molecular |
C20H34O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(2S,5S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol |
InChI |
InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19?,20-/m0/s1 |
Clave InChI |
NOFOAYPPHIUXJR-ZJBZKFICSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@H]3C24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O |
SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O |
SMILES canónico |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O |
Otros números CAS |
52645-92-8 |
Sinónimos |
Aphidicolin Aphidicolin, (3-S-(3alpha,4beta,4abeta,6aalpha,8alpha,9alpha,11aalpha,11balpha))-Isomer ICI 69653 ICI-69653 ICI69653 NSC 234714 NSC 351140 NSC-234714 NSC-351140 NSC234714 NSC351140 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




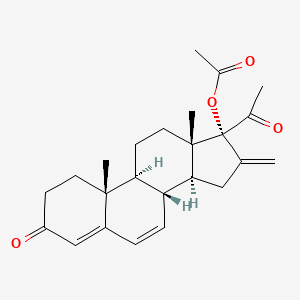
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] butanoate](/img/structure/B1202795.png)
